molecular formula C9H10ClNO B15070822 4-Chloro-2-cyclobutoxypyridine CAS No. 1346706-99-7

4-Chloro-2-cyclobutoxypyridine

Cat. No.: B15070822
CAS No.: 1346706-99-7
M. Wt: 183.63 g/mol
InChI Key: JUSLRTVTCLFHMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutoxypyridine is an organic compound with the molecular formula C9H10ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and a cyclobutoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutoxypyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as column chromatography or crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

1346706-99-7

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-2-cyclobutyloxypyridine

InChI

InChI=1S/C9H10ClNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

JUSLRTVTCLFHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)Cl

Origin of Product

United States

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